

Spectroscopic characterization of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid

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Compound of Interest

Compound Name: 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid

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An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of a novel or synthesized compound are foundational to any further investigation. This guide provides a comprehensive spectroscopic characterization of **3-(4-oxoquinazolin-3(4H)-yl)propanoic acid**, a molecule of interest due to its quinazolinone core, a scaffold prevalent in many biologically active compounds.

This document moves beyond a mere listing of data, offering insights into the causal relationships between the molecular structure and its spectral output. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy, we establish a self-validating analytical framework for this compound.

Molecular Structure and Analytical Context

3-(4-oxoquinazolin-3(4H)-yl)propanoic acid (Molecular Formula: $C_{11}H_{10}N_2O_3$, Molecular Weight: 218.21 g/mol) consists of a bicyclic quinazolinone system N-substituted at the 3-position with a propanoic acid chain.^[1] The quinazolinone moiety is a key chromophore and provides a rigid core with distinct aromatic protons, while the propanoic acid side chain offers characteristic aliphatic signals and functional group vibrations. Understanding the interplay between these two components is crucial for accurate spectral interpretation.

Caption: Numbered structure of **3-(4-oxoquinazolin-3(4H)-yl)propanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of ^1H and ^{13}C nuclei.

Experimental Protocol: NMR

- Instrument: 400 or 500 MHz NMR Spectrometer.
- Solvent: Dimethyl sulfoxide- d_6 (DMSO- d_6). This solvent is chosen for its ability to dissolve the compound and to ensure the acidic proton of the carboxylic acid is observable.
- Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
- Temperature: 298 K (25 °C).
- Experiments: ^1H NMR, ^{13}C NMR, and optionally 2D experiments like COSY and HSQC for unambiguous assignments.

^1H NMR Spectroscopy: Proton Environment Mapping

The ^1H NMR spectrum provides a map of all protons in the molecule. The chemical shift of each proton is dictated by its local electronic environment, and its splitting pattern reveals the number of neighboring protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~12.5 (broad s)	Singlet, broad	1H	-COOH	The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.
~8.3 (s)	Singlet	1H	H2	This proton is adjacent to two nitrogen atoms, resulting in a downfield singlet.
~8.1 (dd)	Doublet of doublets	1H	H5	Located on the aromatic ring, ortho to the carbonyl group, causing significant deshielding. Coupled to H6.
~7.8 (ddd)	Triplet of doublets	1H	H7	Aromatic proton coupled to H6 and H8.
~7.7 (d)	Doublet	1H	H8	Aromatic proton coupled to H7.
~7.5 (ddd)	Triplet of doublets	1H	H6	Aromatic proton coupled to H5 and H7.
~4.2 (t)	Triplet	2H	C1'-H ₂	These protons are on the carbon attached to N3, deshielded by

the nitrogen.

Split into a triplet by the adjacent C2'-H₂ group.

~2.8 (t)

Triplet

2H

C2'-H₂

Protons on the carbon adjacent to the carboxylic acid group. Split into a triplet by the C1'-H₂ group.

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule, providing a definitive count and information about their chemical nature (e.g., carbonyl, aromatic, aliphatic).

Chemical Shift (δ , ppm)	Carbon Assignment	Rationale
~172.0	C3' (-COOH)	The carbonyl carbon of the carboxylic acid is highly deshielded.
~161.0	C4 (C=O)	The amide carbonyl carbon of the quinazolinone ring.
~148.0	C2	The imine-like carbon in the heterocyclic ring, adjacent to two nitrogens.
~147.5	C8a	Aromatic quaternary carbon fused to the heterocyclic ring.
~134.5	C7	Aromatic methine (CH) carbon.
~127.0	C5	Aromatic methine (CH) carbon.
~126.5	C6	Aromatic methine (CH) carbon.
~126.0	C8	Aromatic methine (CH) carbon.
~121.0	C4a	Aromatic quaternary carbon fused to the benzene ring.
~43.0	C1' (-CH ₂ -N)	Aliphatic carbon bonded to the nitrogen atom.
~32.0	C2' (-CH ₂ -COOH)	Aliphatic carbon adjacent to the carboxylic acid carbonyl.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

- Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet.
- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
- Range: 4000 - 400 cm^{-1} .

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment	Vibrational Mode
3300 - 2500	Strong, Broad	O-H (Carboxylic Acid)	Stretching
~1710	Strong	C=O (Carboxylic Acid)	Stretching
~1680	Strong	C=O (Amide, Quinazolinone)	Stretching
~1610, 1560	Medium	C=C / C=N	Aromatic and Heterocyclic Ring Stretching
~1470	Medium	C-H	Aliphatic Bending
~1290	Medium	C-N	Stretching
3100 - 3000	Medium-Weak	C-H	Aromatic Stretching
2980 - 2850	Medium-Weak	C-H	Aliphatic Stretching

The presence of a very broad absorption in the 3300-2500 cm^{-1} range, along with two distinct, strong carbonyl peaks around 1710 cm^{-1} and 1680 cm^{-1} , provides a definitive signature for the carboxylic acid and amide functionalities, respectively.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is an ideal technique for this molecule, as it is readily ionizable.

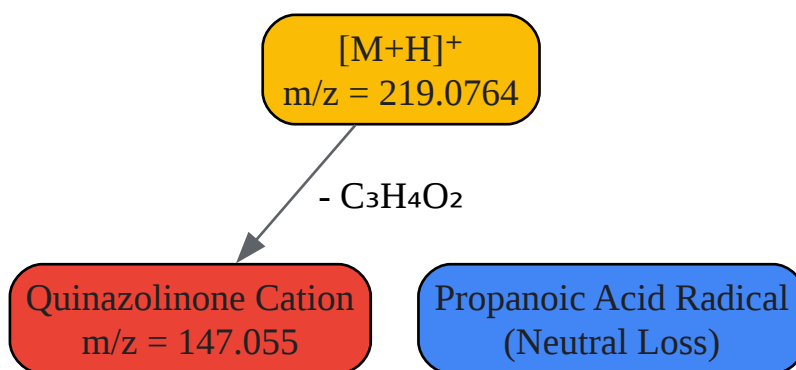
Experimental Protocol: MS

- Technique: High-Resolution Mass Spectrometry (HRMS) with an Electrospray Ionization (ESI) source.
- Mode: Positive $[M+H]^+$ and Negative $[M-H]^-$ ion modes.
- Calculated Exact Mass: $C_{11}H_{10}N_2O_3 = 218.0691$

Ion	Calculated m/z	Observed m/z	Interpretation
$[M+H]^+$	219.0764	~219.076	Protonated molecular ion
$[M+Na]^+$	241.0584	~241.058	Sodium adduct of the molecular ion
$[M-H]^-$	217.0618	~217.061	Deprotonated molecular ion

Logical Fragmentation Pathway

A primary fragmentation pathway involves the cleavage of the bond between the nitrogen (N3) and the propanoic acid side chain, which is a common fragmentation route for N-substituted amides.



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Sources

- 1. PubChemLite - 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid (C₁₁H₁₀N₂O₃) [pubchemlite.lcsb.uni.lu]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com